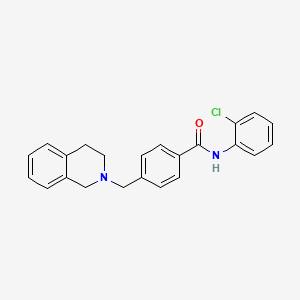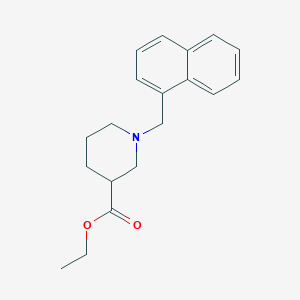![molecular formula C17H24N2O B5122597 4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is commonly referred to as DMH1 and has been found to have selective inhibitory effects on BMP (bone morphogenetic protein) signaling pathways.
Mécanisme D'action
DMH1 selectively inhibits BMP signaling pathways by binding to the type I receptors of BMPs, specifically ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
DMH1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DMH1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating the expression of osteogenic markers.
Avantages Et Limitations Des Expériences En Laboratoire
DMH1 has several advantages for lab experiments. It is a selective inhibitor of BMP signaling pathways, which allows for the study of the specific effects of BMP signaling on cell growth and differentiation. In addition, DMH1 has been found to have low toxicity and can be used at low concentrations. However, DMH1 has some limitations, including its low solubility in water and its instability in solution.
Orientations Futures
There are several future directions for the study of DMH1. One potential direction is the development of DMH1 analogs that have improved solubility and stability. Another potential direction is the study of the effects of DMH1 on BMP signaling in different cell types and tissues. Furthermore, the potential therapeutic applications of DMH1 in the treatment of various diseases, including cancer and bone disorders, should be further explored.
Méthodes De Synthèse
DMH1 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 1-bromobutane to form 4-(2,3-dimethylphenoxy)butyl bromide. The resulting compound is then reacted with 3,5-dimethyl-1H-pyrazole to form DMH1. The purity of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
DMH1 has been found to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and bone disorders. Studies have shown that DMH1 can selectively inhibit BMP signaling pathways, which play a crucial role in the regulation of cell growth and differentiation. DMH1 has been found to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, which can potentially be used to treat bone disorders such as osteoporosis.
Propriétés
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16-14(3)18-19-15(16)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVYPBANGBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)



![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)